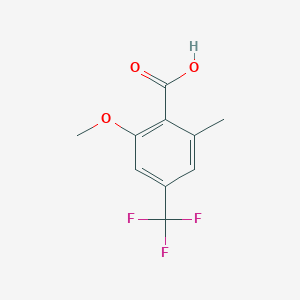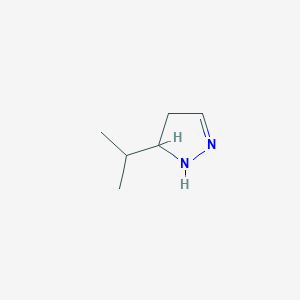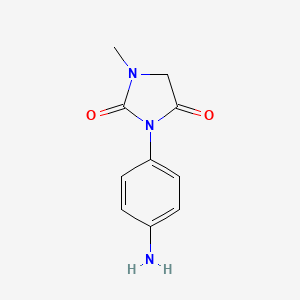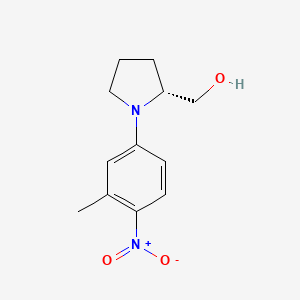
3-acetyl-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-N-methylbenzamide, also known as Acetaminophen, is an organic compound that is widely used as a pain reliever and fever reducer. It is a derivative of the aromatic amide class of compounds and is commonly found in over-the-counter medications. Acetaminophen has been used for many years in the treatment of mild to moderate pain, fever, and inflammation. It is also used in the treatment of certain types of headaches, muscle pain, and arthritis. Acetaminophen is one of the most commonly used drugs in the world and is generally considered to be safe and effective when taken as directed.
作用機序
3-acetyl-N-methylbenzamiden works by inhibiting the production of prostaglandins, which are hormones that are involved in the regulation of pain and inflammation. By blocking the production of these hormones, acetaminophen is able to reduce pain and inflammation. Additionally, acetaminophen has been found to have an effect on the central nervous system, which is thought to be responsible for its ability to reduce fever.
Biochemical and Physiological Effects
3-acetyl-N-methylbenzamiden has been found to have a variety of biochemical and physiological effects. It has been found to reduce pain and inflammation, as well as reduce fever. Additionally, it has been found to have an effect on the central nervous system, which is thought to be responsible for its ability to reduce fever. 3-acetyl-N-methylbenzamiden has also been found to have an effect on the liver, and can cause liver damage if taken in large doses or for prolonged periods of time.
実験室実験の利点と制限
The use of acetaminophen in laboratory experiments has several advantages. It is relatively inexpensive, easy to obtain, and has a wide range of applications. Additionally, it is generally considered to be safe and effective when taken as directed. However, there are some limitations to its use in laboratory experiments. 3-acetyl-N-methylbenzamiden can be toxic in large doses and can cause liver damage if taken for prolonged periods of time. Additionally, it can interact with certain medications, so it is important to check with a doctor before using it in laboratory experiments.
将来の方向性
The potential future applications of acetaminophen are vast. Research is ongoing in the areas of cancer treatment, neurological disorders, and pain management. Additionally, further research is needed to better understand the biochemical and physiological effects of acetaminophen and to develop new and improved methods of synthesis. Additionally, further research is needed to explore the potential of acetaminophen as an anti-inflammatory agent. Finally, further research is needed to explore the potential of acetaminophen as an analgesic agent.
合成法
3-acetyl-N-methylbenzamiden is synthesized through a process known as acetylation. This process involves the reaction of an amine (such as aniline) with acetic anhydride in the presence of a catalyst. The reaction results in the formation of a new compound, 3-acetyl-N-methylbenzamide, which is then isolated and purified. The process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
3-acetyl-N-methylbenzamiden has been studied extensively in the scientific community and has been found to have a variety of applications. It has been used in the treatment of pain, inflammation, and fever, and has also been studied for its potential use in the treatment of certain types of cancer. Additionally, acetaminophen has been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
特性
IUPAC Name |
3-acetyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(12)8-4-3-5-9(6-8)10(13)11-2/h3-6H,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKABRRQGGVSKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl bicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6614836.png)


![tert-butyl N-[(piperazin-2-yl)methyl]carbamate](/img/structure/B6614868.png)



![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)
